molecular formula C15H11NO3 B11816794 2-Benzyl-1,3-benzoxazole-5-carboxylic acid CAS No. 1018498-36-6

2-Benzyl-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B11816794
CAS No.: 1018498-36-6
M. Wt: 253.25 g/mol
InChI Key: REBQKSBTSAVKPE-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a benzyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of a catalyst such as samarium triflate in an aqueous medium . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as metal triflates or ionic liquids can be employed to enhance reaction efficiency and recyclability .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, benzaldehyde.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.

Scientific Research Applications

2-Benzyl-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the benzyl and carboxylic acid groups.

    Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.

    Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.

Uniqueness: 2-Benzyl-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1018498-36-6

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-benzyl-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C15H11NO3/c17-15(18)11-6-7-13-12(9-11)16-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)

InChI Key

REBQKSBTSAVKPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)O

Origin of Product

United States

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